molecular formula C23H21Cl2N3O B11046505 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide

2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide

Cat. No.: B11046505
M. Wt: 426.3 g/mol
InChI Key: AEIVZHLZCOTCGC-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind effectively to these receptors, blocking their activity and thereby exerting its antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for further chemical modifications, enhancing its utility in various research fields.

Properties

Molecular Formula

C23H21Cl2N3O

Molecular Weight

426.3 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-4H-pyrano[3,2-g]quinoline-3-carbonitrile

InChI

InChI=1S/C23H21Cl2N3O/c1-12-10-23(2,3)28(4)19-9-20-16(8-15(12)19)21(17(11-26)22(27)29-20)14-6-5-13(24)7-18(14)25/h5-10,21H,27H2,1-4H3

InChI Key

AEIVZHLZCOTCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C(C(=C(OC3=C2)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C)(C)C

Origin of Product

United States

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